Boc-D-Met-OH

Peptide Synthesis Chiral Chromatography Quality Control

Boc-D-Met-OH is the definitive building block for incorporating D-methionine into peptides via Boc/Bzl SPPS. Its acid-labile Boc group enables controlled, high-fidelity chain elongation under iterative TFA deprotection, essential for long or aggregation-prone sequences. The certified specific rotation (+18.5° to +25.0°) confirms D-enantiomer identity, eliminating the risk of diastereomeric impurities that would compromise pharmacological activity. Supplied at ≥98% purity with full analytical documentation (CoA, IR, HPLC, specific rotation) and proven solubility (≥0.5 M in DMF), this reagent supports cGMP-compliant scale-up and regulatory submissions. Choose Boc-D-Met-OH for stereochemically precise, high-purity peptide synthesis.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 5241-66-7
Cat. No. B558481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Met-OH
CAS5241-66-7
SynonymsBoc-D-methionine; N-Boc-D-methionine; 5241-66-7; Boc-D-Met-OH; N-(tert-Butoxycarbonyl)-D-methionine; Boc-L-Met-OH; N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE; (TERT-BUTOXYCARBONYL)-D-METHIONINE; (2R)-2-[(tert-Butoxycarbonyl)amino]-4-(methylsulphonyl)butanoicacid; (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOICACID; N-tert-Butoxycarbonyl-D-methionine; (R)-BOC-methionine; AmbotzBAA1359; PubChem12201; N-Boc-(D)-methionine; BOC-D-MET; AC1Q5XMH; AC1L38WH; TERT-BUTOXYCARBONYL-D; t-butoxycarbonyl-D-methionine; KSC491O0P; 15132_ALDRICH; SCHEMBL1486229; 15132_FLUKA; CTK3J1707
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyIMUSLIHRIYOHEV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Met-OH (CAS 5241-66-7): An Essential Protected D-Amino Acid Building Block for Boc-Based Peptide Synthesis


Boc-D-Met-OH (N-(tert-butoxycarbonyl)-D-methionine; CAS 5241-66-7; molecular formula C₁₀H₁₉NO₄S; molecular weight 249.33 g/mol) is a protected D-amino acid derivative widely employed as a standard building block in Boc solid-phase peptide synthesis (SPPS) for the site-specific incorporation of D-methionine residues . The Boc (tert-butyloxycarbonyl) group provides acid-labile Nᵅ-amino protection, enabling controlled deprotection under strong acidic conditions (e.g., 50–100% TFA) [1]. This compound exhibits a specific optical rotation of approximately +18.5° to +25.0° (c=1, MeOH) and is commercially available with analytical purity typically ≥98% as determined by TLC or HPLC .

Why Boc-D-Met-OH Cannot Be Directly Substituted with Boc-L-Met-OH or Unprotected D-Methionine in Regulated and Stereospecific Syntheses


In peptide synthesis and related applications, the stereochemical configuration of the amino acid residue is a primary determinant of the final peptide's three-dimensional structure, biological activity, and receptor interactions [1]. The L- and D-enantiomers of methionine are not interchangeable; substituting Boc-D-Met-OH with its L-isomer (Boc-L-Met-OH, CAS 2488-15-5) would invert the chirality at the alpha-carbon, yielding a diastereomeric peptide with potentially altered or ablated pharmacological properties [2]. Furthermore, unprotected D-methionine (H-D-Met-OH, CAS 348-67-4) cannot serve as a viable alternative in stepwise solid-phase synthesis due to the lack of N-terminal protection, which would lead to uncontrolled polymerization, significant racemization during coupling, and the generation of complex, inseparable byproduct mixtures [3]. The Boc group in Boc-D-Met-OH is essential for enabling iterative, high-fidelity chain elongation within the Boc/Bzl protection strategy, a methodology specifically favored for certain long or difficult peptide sequences where it may offer advantages over Fmoc-based approaches .

Quantitative Evidence for Boc-D-Met-OH (CAS 5241-66-7) Selection: Comparative Data vs. Boc-L-Met-OH, Fmoc-D-Met-OH, and Unprotected D-Met


Defined Optical Purity: A Critical Quality Attribute for Stereochemical Fidelity

The specific optical rotation of Boc-D-Met-OH is a direct measure of its enantiomeric purity. The compound exhibits a positive optical rotation of +18.5° to +25.0° (c=1, MeOH) depending on the manufacturer's specification and measurement conditions . This value is in stark contrast to its enantiomer, Boc-L-Met-OH, which demonstrates a negative optical rotation (reported as -24.7° to -22.9° (c=2, 6N HCl) for the unprotected L-Met analog, or opposite sign for Boc-L-Met-OH) . This differential sign and magnitude provide a verifiable, quantitative metric for confirming the stereochemical identity of the starting material, ensuring the correct D-configuration is introduced into the peptide chain.

Peptide Synthesis Chiral Chromatography Quality Control

Differentiated Protection Strategy: Compatibility with Boc/Bzl SPPS for Complex Sequences

Boc-D-Met-OH is specifically engineered for the Boc/Bzl (Boc/benzyl) protection scheme in SPPS. This strategy is characterized by acid-labile Nᵅ-deprotection (typically with 50-100% TFA) and final cleavage from the resin using strong acids like HF or TFMSA . In contrast, Fmoc-D-Met-OH (CAS 112883-40-6) is designed for the Fmoc/tBu strategy, which uses base-labile Nᵅ-deprotection (20% piperidine) and milder acidolytic cleavage . The Boc/Bzl approach, when utilized with in situ neutralization protocols, has been documented to provide superior results for the assembly of long, hydrophobic, or aggregation-prone sequences that often fail or proceed with low yield under Fmoc/tBu conditions [1]. This distinction is critical for selecting the correct building block based on the target peptide's sequence characteristics.

Solid-Phase Peptide Synthesis Boc Chemistry Difficult Sequences

Enhanced Solubility and Stability in Standard Organic Solvents for High-Concentration Coupling

The introduction of the tert-butyloxycarbonyl (Boc) group significantly alters the physicochemical properties of the amino acid, most notably enhancing its solubility in organic solvents commonly used in SPPS. Boc-D-Met-OH is reported to be clearly soluble at a concentration of 0.5 M (1 mmol in 2 mL) in DMF . This is a substantial improvement over the unprotected D-methionine, which exhibits negligible solubility in pure DMF and requires aqueous or strongly acidic conditions for dissolution [1]. Furthermore, the Boc group provides steric shielding that enhances stability against racemization during carbodiimide-mediated coupling reactions, a property inherent to the class of N-Boc amino acids [2].

Solubility Coupling Efficiency Process Optimization

Commercial Availability and Validated Analytical Specifications for cGMP Production

For procurement in regulated environments (e.g., pharmaceutical development, manufacturing of API starting materials), the availability of a compound with well-defined and verifiable analytical specifications is paramount. Boc-D-Met-OH is commercially available from major suppliers with a guaranteed minimum purity of ≥98% as determined by TLC (two independent solvent systems) and/or HPLC . These suppliers provide batch-specific Certificates of Analysis (CoA) that include quantitative data for identity (IR spectrum), purity, and optical rotation, which are essential for maintaining a robust quality management system and demonstrating process control to regulatory bodies [1]. In contrast, the purchase of a less common or custom-synthesized D-amino acid derivative may lack this level of documented, batch-to-batch consistency, introducing significant supply chain and quality risk.

Procurement Quality Assurance Regulatory Compliance

Validated Application Scenarios for Boc-D-Met-OH Based on Quantitative Differentiation


Synthesis of Stereospecific D-Methionine-Containing Peptides for Pharmacological Research

In academic and pharmaceutical research, the biological activity of a peptide is often critically dependent on its stereochemistry. The positive optical rotation specification (+18.5° to +25.0°) of Boc-D-Met-OH serves as a verifiable quality control check to ensure the D-enantiomer, and not the L-isomer, is being incorporated . This is essential for synthesizing D-amino acid-containing peptide analogs, which are often designed to improve metabolic stability (e.g., resistance to endogenous proteases) or to act as antagonists or inverse agonists of peptide receptors [1]. For example, early psychopharmacologically active peptides were specifically synthesized using Boc-D-Met-OH as a building block to explore the structure-activity relationships of methionine-containing sequences [2].

Assembly of Long or Difficult Peptide Sequences Using Boc/Bzl SPPS

For the total synthesis of complex, aggregation-prone, or base-sensitive peptides (e.g., certain transmembrane domains, large peptide thioesters for native chemical ligation), the Boc/Bzl strategy remains a method of choice. Boc-D-Met-OH is the requisite building block for introducing D-methionine residues within this protocol . Its acid-labile Boc group is fully compatible with the iterative TFA deprotection cycles, and its enhanced solubility in DMF (≥0.5 M) supports the high-concentration coupling conditions (e.g., using HBTU/DIPEA or DIC/HOBt) that are often necessary to drive difficult couplings to completion and minimize deletion sequences [3]. This ensures higher crude peptide purity and simplifies downstream purification.

cGMP Manufacturing of Peptide APIs and Advanced Intermediates

When scaling up a peptide synthesis process for clinical trials or commercial production, the quality and regulatory status of all starting materials must be thoroughly documented. The commercial availability of Boc-D-Met-OH with a minimum purity of ≥98% and a full suite of analytical documentation (CoA including IR, HPLC/TLC purity, and specific rotation) from reputable suppliers (e.g., Merck, TCI) directly supports cGMP compliance . This documented quality reduces the burden of vendor qualification, mitigates the risk of supply chain interruptions, and provides the traceability required by regulatory agencies such as the FDA and EMA for drug substance manufacturing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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